molecular formula C13H15BrN2O2 B3253716 tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 226250-03-9

tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3253716
CAS No.: 226250-03-9
M. Wt: 311.17 g/mol
InChI Key: AWAIUCGVPWPNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that features a tert-butyl group, a bromomethyl group, and a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The benzoimidazole core is a common motif in many biologically active compounds, and modifications to this structure can lead to new therapeutic agents .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzoimidazole core can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromoindoline-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 6-bromo-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific combination of functional groups and the benzoimidazole core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-(bromomethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-5-4-9(7-14)6-11(10)16/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAIUCGVPWPNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 3
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.